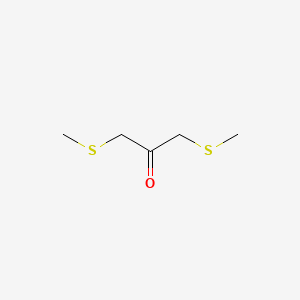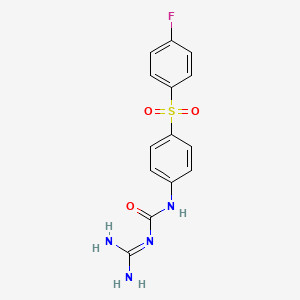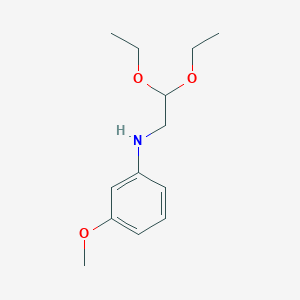
N-(2,2-Diethoxyethyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Diethoxyethyl)-3-methoxyaniline: is an organic compound that features a methoxy group attached to an aniline ring, with a diethoxyethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2,2-diethoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Diethoxyethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-(2,2-Diethoxyethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-Diethoxyethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyethyl group may enhance the compound’s ability to cross cell membranes, while the methoxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-methylethanaminium
- N-(2,2-Diethoxyethyl)hexadecanamide
- N-(2,2-Diethoxyethyl)-7H-purin-6-amine
Uniqueness: N-(2,2-Diethoxyethyl)-3-methoxyaniline is unique due to the presence of both the methoxy and diethoxyethyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the diethoxyethyl group improves its membrane permeability and stability .
Properties
CAS No. |
32431-44-0 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-3-methoxyaniline |
InChI |
InChI=1S/C13H21NO3/c1-4-16-13(17-5-2)10-14-11-7-6-8-12(9-11)15-3/h6-9,13-14H,4-5,10H2,1-3H3 |
InChI Key |
ZBKZMZMJUQXDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=CC(=CC=C1)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


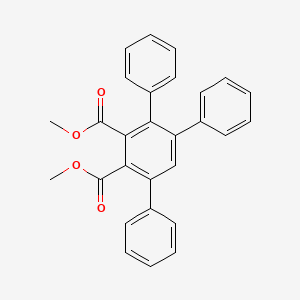
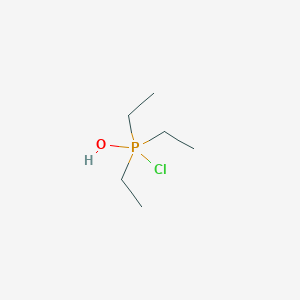
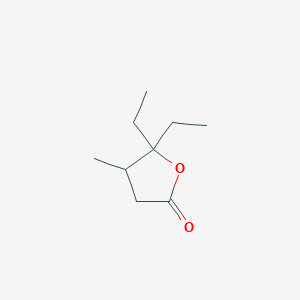
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
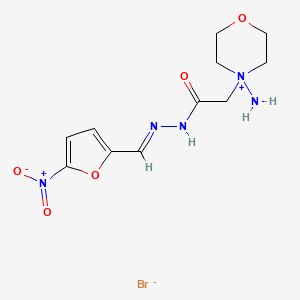
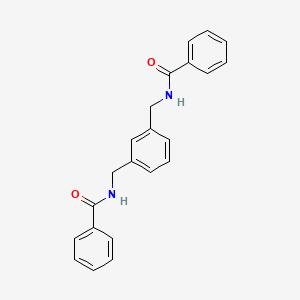
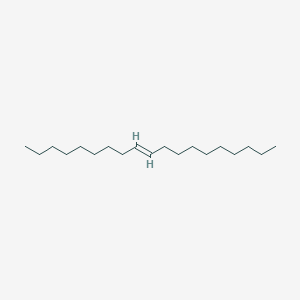
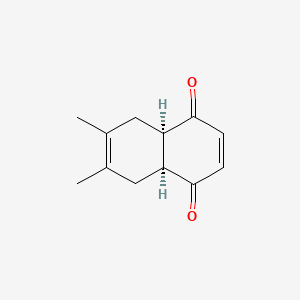
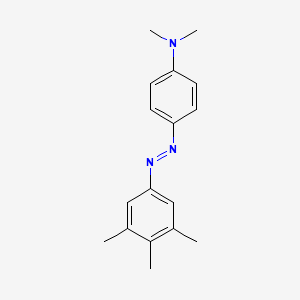
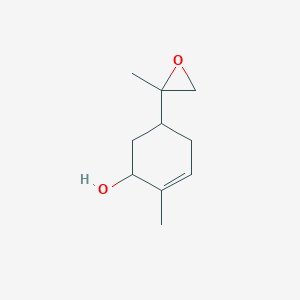
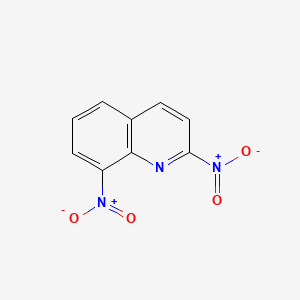
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
